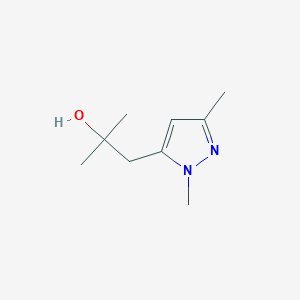
1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hydroxyl group attached to a methylpropanol moiety.
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxyl group and the methylpropanol moiety. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole with 2-chloro-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:
1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: This compound has a similar pyrazole ring but differs in the substituent attached to the ring.
1-(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: This derivative has an amine group instead of the hydroxyl group.
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine: This compound features a methoxybenzyl group attached to the pyrazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-7-5-8(11(4)10-7)6-9(2,3)12/h5,12H,6H2,1-4H3 |
InChI Key |
XAMIXERXUFDYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


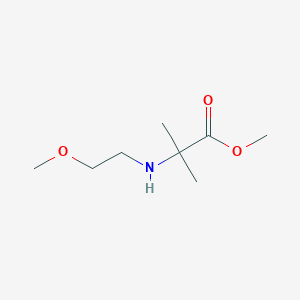
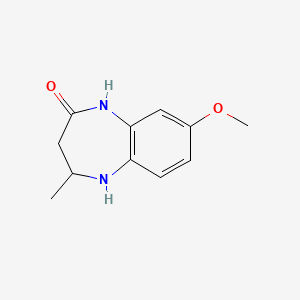
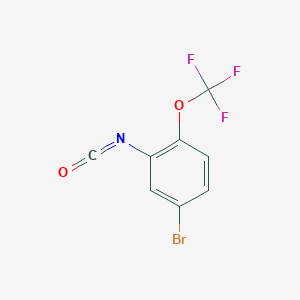


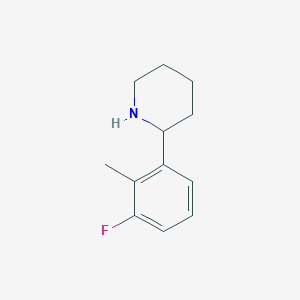
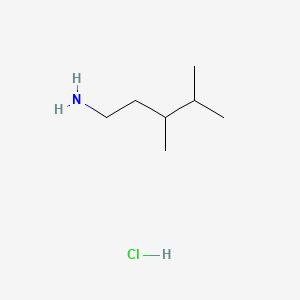
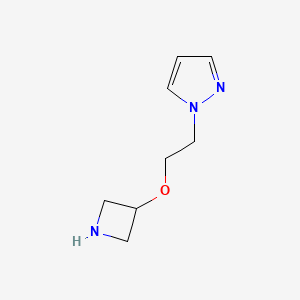
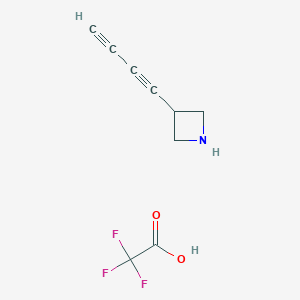
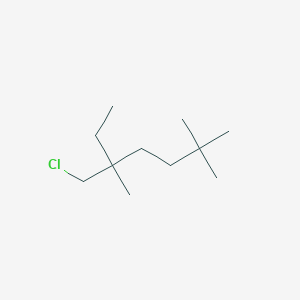
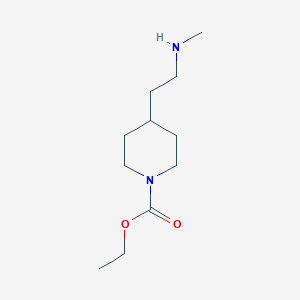
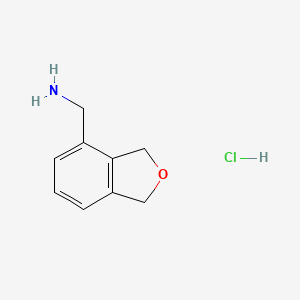
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)

